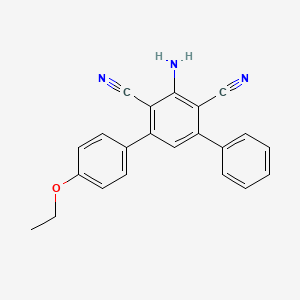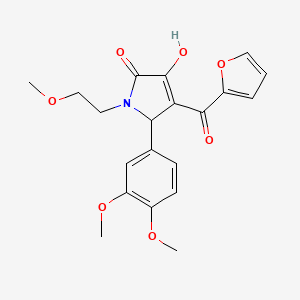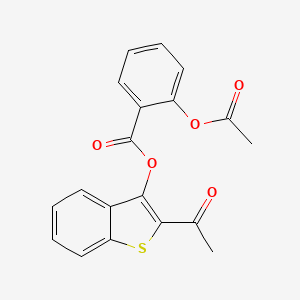
2-(naphthalen-2-ylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate is a complex organic compound that features both naphthyl and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Naphthylamino Intermediate
Starting Material: 2-naphthylamine
Reaction: Acylation with an appropriate acyl chloride to form 2-(2-naphthylamino)-2-oxoethyl chloride.
Conditions: Use of a base such as triethylamine in an inert solvent like dichloromethane.
-
Formation of the Imidazole Intermediate
Starting Material: 4-imidazolecarboxylic acid
Reaction: Esterification with an alcohol to form the corresponding ester.
Conditions: Acidic catalyst such as sulfuric acid in an alcohol solvent.
-
Coupling Reaction
Reaction: The naphthylamino intermediate is reacted with the imidazole ester intermediate.
Conditions: Use of a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations.
Purification Techniques: Crystallization, chromatography, and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The naphthyl ring can undergo oxidation to form naphthoquinone derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various amide or thioester derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Binding Studies: Used in studies to understand binding interactions with proteins and nucleic acids.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: Used in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Chemical Sensors: Used in the development of sensors for detecting specific chemical species.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthylamino)-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets. The naphthyl and imidazole moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological target.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Naphthylamino)-2-oxoethyl acetate: Similar structure but with an acetate group instead of the imidazole moiety.
3-(2-Oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid: Similar structure but without the naphthylamino group.
Uniqueness
Structural Features: The combination of naphthyl and imidazole moieties in a single molecule is unique and provides specific binding properties.
Reactivity: The presence of both ester and amide functionalities allows for diverse chemical reactivity.
Propiedades
Fórmula molecular |
C18H17N3O4 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
[2-(naphthalen-2-ylamino)-2-oxoethyl] 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate |
InChI |
InChI=1S/C18H17N3O4/c22-16(11-25-17(23)8-7-15-10-19-18(24)21-15)20-14-6-5-12-3-1-2-4-13(12)9-14/h1-6,9-10H,7-8,11H2,(H,20,22)(H2,19,21,24) |
Clave InChI |
VHXBXNVDGFKAFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)CCC3=CNC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Nitrophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872216.png)
![Ethyl 6-bromo-7-[2-(diethylamino)ethoxy]-2-{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10872222.png)
![Methyl 2-({1-[4-(furan-2-yl)-2,6-dioxocyclohexylidene]ethyl}amino)benzoate](/img/structure/B10872226.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetamide](/img/structure/B10872236.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10872242.png)
![16-(2-methoxyphenyl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10872247.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B10872256.png)
![2-(2,5-dimethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10872275.png)
![N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]dipyridine-4-carbohydrazide](/img/structure/B10872277.png)
![(4Z)-2-phenyl-5-propyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872284.png)

